molecular formula C12H9N3O2S B136983 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile CAS No. 138564-59-7

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

Cat. No. B136983
M. Wt: 259.29 g/mol
InChI Key: NPXUFPFFHANGDL-UHFFFAOYSA-N
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Description

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, also referred to as ROY due to its red, orange, and yellow polymorphs, is a compound that exhibits conformational polymorphism and has been the subject of various studies due to its interesting thermochemical and crystallization properties[“] [“] [“].

Synthesis Analysis

The synthesis of structurally related compounds to 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile has been explored using techniques such as the Gewald synthesis and Vilsmeier-Haack reaction. These methods involve multi-step reactions and the use of different reagents to obtain novel Schiff bases and other derivatives with potential antimicrobial activity[“].

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile has been characterized by various spectroscopic methods and X-ray crystallography. The compound exhibits different molecular conformations, which are influenced by the torsion of the thiophene relative to the o-nitroaniline fragment. These conformations are responsible for the polymorphism and the color variations observed in the crystals[“] [“].

Chemical Reactions Analysis

The compound's ability to form different polymorphs is closely related to its molecular structure and the conditions under which crystallization occurs. Studies have shown that the presence of structurally similar compounds during crystallization can influence the crystal form and morphology of the product[“]. Additionally, solid-solid phase transformations have been observed, which are influenced by factors such as particle size, defects, and relative humidity[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile are closely tied to its polymorphism. The thermodynamic stability of the different polymorphs has been studied using calorimetric data, solubility measurements, and thermal analysis. These studies have provided insights into the stability relationships between polymorphs and the conditions that favor the formation of specific crystal forms[“] [“].

Scientific research applications

Thermochemistry and Polymorphism

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile is notable for its ability to form multiple polymorphs, displaying distinct colors like red, orange, and yellow. These polymorphs differ in molecular packing and conformation, particularly in the torsion of the thiophene relative to the o-nitroaniline fragment. The thermochemistry of these polymorphs has been explored, revealing insights into their thermodynamic stability and intermolecular interactions, such as hydrogen bonding (Yu et al., 2000).

Crystallization Studies

Research has been conducted on the crystallization of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, often in the presence of similar compounds. These studies have provided insights into how slight changes in molecular structure can influence crystal form and morphology, essential for understanding its physical and chemical properties (Borchardt et al., 1998).

Solid-State NMR and Molecular Modeling

The compound has been a subject of analysis using solid-state NMR and molecular modeling. This approach helps in understanding the molecular structure in various polymorphic forms, highlighting the influence of molecular conformation on spectral properties and structural determination (Smith et al., 2006).

Investigation of Derivatives and Polymorphism

Studies on derivatives of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, like its dimeric forms, have provided insights into the nature of polymorphism in this compound. These investigations have implications for understanding how molecular symmetry and electronic coupling through bonds can influence polymorphic behavior (Lutker et al., 2008).

Computational Chemistry and Polymorph Prediction

Computational methods have been used to predict and rationalize the stability of different polymorphs of this compound. These studies employ techniques like lattice energy calculations and density functional theory, contributing to our understanding of conformational energy differences among polymorphs (Thomas & Spackman, 2018).

Synthesis and Chemical Applications

The synthesis of derivatives from 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile and its applications in the field of chemistry have been studied. These include developing more environmentally friendly and efficient methods for synthesizing related compounds (Ye et al., 2016).

Study of Color Polymorphism

Research has been conducted on the color polymorphism of this compound, linking the different crystal colors to conformational differences. This research is crucial for understanding the structural basis of color variations in crystalline substances (Yu, 2002).

properties

IUPAC Name

5-methyl-2-(2-nitroanilino)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9N3O2S/c1-8-6-9(7-13)12(18-8)14-10-4-2-3-5-11(10)15(16)17/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXUFPFFHANGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160713
Record name 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
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Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

CAS RN

138564-59-7
Record name 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
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Record name 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
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Record name 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
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Record name 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
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Record name 3-Thiophenecarbonitrile, 5-methyl-2-[(2-nitrophenyl)amino]
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Record name 5-METHYL-2-((2-NITROPHENYL)AMINO)-3-THIOPHENECARBONITRILE
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Synthesis routes and methods I

Procedure details

To a stirred slurry of sodium hydride (14.4 g, 50% dispersion in oil, 0.3 mol) in dry tetrahydrofuran (50 mL) under nitrogen was added, dropwise, a solution of 2-fluoro-nitrobenzene (28.2 g, 0.2 mol) and 2-amino-5-methylthiophene-3-carbonitrile (27.6 g, 0.2 mol) in dry tetrahydrofuran (250 mL). The mixture was stirred at 25° C. for 24 hours, poured onto cracked ice and extracted into dichloromethane (3×500 mL). The combined extracts were washed with 2N hydrochloric acid (2×200 mL) water (2×200 mL), dried over magnesium sulfate and the solvent removed under reduced pressure. The residue was crystallized from ethanol to give the title compound, (35.2 g), m.p. 99°-102° C.
Quantity
14.4 g
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50 mL
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28.2 g
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27.6 g
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250 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-amino-5-methylthiophene-3-carbonitrile (13.8 g, 100 mmol) and 1-fluoro-2-nitrobenzene (16.92 g, 120 mmol) in dimethylsulfoxide was added potassium hydroxide (11.2 g, 200 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was diluted with water, and the resulting suspension was filtered. The filtered cake was dried to give 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile as a red solid used without further purification. 1H NMR: (400 MHz, CDCl3) δ 9.69 (s, 1H), 8.27-8.25 (m, 1H), 7.56-7.52 (m, 1H), 7.23-7.20 (m, 1H), 7.0-6.96 (m, 1H), 6.80 (s, 1H), 2.49 (s, 3H).
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13.8 g
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16.92 g
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11.2 g
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
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Reactant of Route 5
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Reactant of Route 6
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

Citations

For This Compound
450
Citations
JD Dunitz, A Gavezzotti - Crystal growth & design, 2005 - ACS Publications
Elements of a theory of crystal packing are presented in the form of a systematic analysis of crystal packing molecular pairs, ie, neighboring molecule−molecule pairs in the crystal, …
Number of citations: 0 pubs.acs.org
K Adrjanowicz, K Kaminski, M Paluch… - The Journal of …, 2012 - aip.scitation.org
The organic liquid ROY, ie, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, has been a subject of detailed study in the last few years. One interest in ROY lies in its polymorph…
Number of citations: 0 aip.scitation.org
A Kumar, P Pandey, MR Gau, PJ Carroll… - Inorganic …, 2022 - ACS Publications
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) is considered to be the most crystalline polymorphic organic molecule discovered to date with 12 fully characterized …
Number of citations: 0 pubs.acs.org
J Wang, L Liang, L Zhu - Journal of Chemical & Engineering Data, 2023 - ACS Publications
5-Methyl-2-[(2-nitrophenyl) amino]-3-thiophenecarbonitrile, known as ROY for its red, orange, and yellow crystal colors, has attracted great attention for its rich polymorphism and has …
Number of citations: 0 pubs.acs.org
X He, UJ Griesser, JG Stowell… - Journal of …, 2001 - Wiley Online Library
5‐Methyl‐2‐[(4‐methyl‐2‐nitrophenyl)amino]‐3‐thiophenecarbonitrile is an example of conformational and color polymorphism. The compound crystallizes in red (R), dark red (DR), …
Number of citations: 0 onlinelibrary.wiley.com
TB Borchardt, JG Stowell, SR Byrn - Molecular Crystals and Liquid …, 1998 - Taylor & Francis
The lab-scale crystallization of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) has been investigated either alone or in the presence of structurally similar derivatives. …
Number of citations: 0 www.tandfonline.com
H Li, JG Stowell, X He, KR Morris, SR Byrn - Journal of pharmaceutical …, 2007 - Elsevier
Solid–solid transformation of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile from the dark-red to the red form was investigated. By controlled crystallization, the dark…
Number of citations: 0 www.sciencedirect.com
GA Stephenson, TB Borchardt, SR Byrn… - Journal of …, 1995 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
H Li, JG Stowell, TB Borchardt, SR Byrn - Crystal growth & design, 2006 - ACS Publications
5-Nor-Me was prepared by a two-step synthesis. A disappearing polymorph, the yellow form (Y), was observed during synthesis, but pure Y could not be obtained with further …
Number of citations: 0 pubs.acs.org
KM Lutker, ZP Tolstyka, AJ Matzger - Crystal Growth and Design, 2008 - ACS Publications
Bis(5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrilyl)acetylene, a derivative of the highly polymorphic compound 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (…
Number of citations: 0 pubs.acs.org

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